N,N-bis(4-methoxyphenyl)hydroxylamine
Description
Structure
3D Structure
Properties
CAS No. |
20297-28-3 |
|---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
N,N-bis(4-methoxyphenyl)hydroxylamine |
InChI |
InChI=1S/C14H15NO3/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10,16H,1-2H3 |
InChI Key |
GYLCBOOGXYLHKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N,n Bis 4 Methoxyphenyl Hydroxylamine
Direct Synthetic Approaches
Direct approaches aim to construct the target molecule in a few steps from readily available starting materials. These strategies primarily involve forming the N-O bond or the C-N bonds.
Reduction pathways are a common and effective method for synthesizing hydroxylamines from more oxidized nitrogen-containing functional groups.
The reduction of stable nitroxyl (B88944) radicals is a direct route to the corresponding hydroxylamine (B1172632). For the target compound, this involves the one-electron reduction of bis(4-methoxyphenyl)aminoxyl (a nitroxyl radical). This transformation is a key step in various chemical and biological redox cycles. While specific reducing agents for this exact radical are detailed in specialized literature, common reagents used for the reduction of nitroxides to hydroxylamines include ascorbic acid and glutathione. nih.gov The reaction of bis(4-methoxyphenyl)hydroxylamine with its corresponding oxoammonium cation is known to yield the bis(4-methoxyphenyl)nitroxyl, illustrating the reversible nature of this redox couple. researchgate.net A similar diarylhydroxylamine, N,N-bis(4-tert-butylphenyl)hydroxylamine, has been synthesized by the reduction of its corresponding aminoxyl radical using hydrazine (B178648) hydrate. researchgate.net
Alternative reductive strategies can be employed, starting from precursors other than nitroxyl radicals. One documented pathway involves the autoreduction of bis(4-methoxyphenyl)-oxoammonium perchlorate (B79767) in an aqueous alkaline solution. researchgate.net In this process, the oxoammonium cation undergoes hydrolysis, producing methanol, which in turn generates a methoxide (B1231860) ion. The methoxide ion then reduces the oxoammonium cation to form the intermediate N,N-bis(4-methoxyphenyl)hydroxylamine. researchgate.net
Another general, though challenging, approach for hydroxylamine synthesis is the catalytic reduction of oximes. nih.gov This method requires careful selection of catalysts and conditions to selectively reduce the C=N bond without cleaving the sensitive N-O bond, which would lead to the corresponding primary amine as a byproduct. nih.gov Platinum-based heterogeneous catalysts have been used for this purpose, often in the presence of a strong acid. nih.gov
| Method | Precursor | Reagent/Conditions | Product |
| Nitroxyl Radical Reduction | Bis(4-methoxyphenyl)aminoxyl | General Reductants (e.g., Hydrazine Hydrate researchgate.net) | This compound |
| Oxoammonium Salt Reduction | Bis(4-methoxyphenyl)oxoammonium Perchlorate | Aqueous KOH (generates methoxide in situ) researchgate.net | This compound |
| Oxime Reduction | Generic Oxime | H₂, Platinum-based catalysts, Strong Acid nih.gov | Generic Hydroxylamine |
The construction of the this compound framework can be achieved by forming the carbon-nitrogen bonds through N-arylation reactions. These methods typically involve the coupling of an aryl halide with a hydroxylamine derivative, catalyzed by a transition metal, most commonly copper or palladium.
Prominent strategies include:
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. nih.govnih.govmanchester.ac.ukresearchgate.net A potential route to the target molecule would involve a two-fold N-arylation of hydroxylamine with a 4-methoxyphenyl (B3050149) halide (e.g., 4-iodoanisole (B42571) or 4-bromoanisole) or a single N-arylation of N-(4-methoxyphenyl)hydroxylamine. The selection of appropriate palladium precatalysts and ligands, such as tBuXPhos, is crucial for achieving good yields. researchgate.net
Ullmann Condensation: This copper-catalyzed N-arylation is also a viable method for coupling hydroxylamines with aryl iodides. nih.govorganic-chemistry.org An efficient protocol might use copper(I) iodide as the catalyst, 1,10-phenanthroline (B135089) as the ligand, and a base like cesium carbonate. organic-chemistry.org This method has been shown to be effective for a broad range of N- and O-functionalized hydroxylamines and aryl iodides. nih.govorganic-chemistry.org
| Strategy | Catalyst System | Aryl Source | Amine Source | Base (Example) |
| Buchwald-Hartwig Amination | Palladium Precatalyst + Ligand (e.g., tBuXPhos) researchgate.net | 4-Iodoanisole / 4-Bromoanisole | Hydroxylamine or N-(4-methoxyphenyl)hydroxylamine | NaOtBu |
| Ullmann Condensation | CuI + 1,10-Phenanthroline organic-chemistry.org | 4-Iodoanisole | Hydroxylamine or N-(4-methoxyphenyl)hydroxylamine | Cs₂CO₃ organic-chemistry.org |
The target hydroxylamine can also be synthesized by the chemical transformation of closely related precursor molecules. A logical precursor is the corresponding secondary amine, bis(4-methoxyphenyl)amine. The oxidation of secondary amines is a known method for preparing secondary hydroxylamines. google.com Reagents such as Caro's acid (peroxymonosulfuric acid) have been historically used for this transformation. google.com This approach leverages the availability of bis(4-methoxyphenyl)amine, which can be synthesized via methods like the Buchwald-Hartwig amination or by the alkylation of p-(4-methoxy-anilino)-phenolate with a methyl ester. google.com
Reduction Pathways
Preparation of Derivatives and Analogs
The core structure of N,N-bis(4-methoxyphenyl)amine serves as a foundation for synthesizing various derivatives and analogs for applications in materials science and medicinal chemistry. For example, the related compound 4,4′-dimethoxydiphenylamine is used as a hole-transporting material in the fabrication of polymeric solar cells and in the preparation of functionalized carbazoles. sigmaaldrich.com
Synthetic strategies for derivatives often involve leveraging the reactivity of the parent diarylamine structure. For instance, N²,N²,N⁷,N⁷-tetrakis(4-methoxyphenyl)-9H-carbazole-2,7-diamine has been prepared through B–H amination of bis(4-methoxyphenyl)amine, demonstrating how the core amine unit can be incorporated into larger, more complex structures for use in perovskite solar cells. researchgate.net
Furthermore, analogs can be created by reacting one of the constituent precursors, p-anisidine, with various aldehydes followed by reduction to form secondary amines, such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline. mdpi.com Similarly, novel bis-tetronic acids have been synthesized using 4-methoxybenzaldehyde, a related precursor, in domino Knoevenagel–Michael reactions. mdpi.com
| Compound Type | Synthetic Method | Precursors | Application Area |
| Carbazole Derivative researchgate.net | B–H Amination | Bis(4-methoxyphenyl)amine | Perovskite Solar Cells researchgate.net |
| Secondary Amine Analog mdpi.com | Reductive Amination (Schiff Base Reduction) | p-Anisidine, 4-(Dimethylamino)benzaldehyde | General Organic Synthesis |
| Bis-tetronic Acid Analog mdpi.com | Knoevenagel–Michael Reaction | 4-Methoxybenzaldehyde, Tetronic acid | Organic Synthesis |
Compound Index
N-Substituted Hydroxylamine Derivatives
The synthesis of N,N-disubstituted hydroxylamines can be approached through various established chemical routes. One common strategy involves the controlled oxidation of the corresponding secondary amine. For instance, the oxidation of secondary amines to N,N-dialkylhydroxylamines can be achieved using reagents like hydrogen peroxide, often in the presence of a suitable catalyst. While direct oxidation of bis(4-methoxyphenyl)amine to the target hydroxylamine is a plausible route, specific conditions for this transformation require careful optimization to prevent over-oxidation to the corresponding nitroxide radical.
An analogous method has been described for a structurally similar compound, N,N-bis(4-tert-butylphenyl)hydroxylamine. A developed synthetic method for this compound involves the reduction of the corresponding aminoxyl radical, bis(4-tert-butylphenyl)aminoxyl, using hydrazine hydrate. researchgate.net This suggests a viable synthetic strategy for this compound would be the reduction of N,N-bis(4-methoxyphenyl)aminoxyl.
General synthetic approaches to N,N-disubstituted hydroxylamines are summarized in the table below:
| Synthetic Method | Starting Material | Key Reagents/Conditions | Product |
| Oxidation of Secondary Amine | N,N-Disubstituted Amine | Oxidizing agents (e.g., H₂O₂, peroxy acids) | N,N-Disubstituted Hydroxylamine |
| Reduction of Nitroxide Radical | N,N-Disubstituted Aminoxyl | Reducing agents (e.g., Hydrazine hydrate) | N,N-Disubstituted Hydroxylamine |
Synthesis of Related Methoxyphenyl-Containing Nitrogen Compounds
The synthesis of the precursor molecule, bis(4-methoxyphenyl)amine, is a critical step in the potential synthesis of this compound. The formation of this diarylamine can be accomplished through methods such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds. For example, the reaction of a 4-methoxyphenyl halide with 4-methoxyaniline in the presence of a palladium catalyst and a suitable base would yield bis(4-methoxyphenyl)amine.
Furthermore, the synthesis of other methoxyphenyl-containing nitrogen compounds provides a broader context for the chemical strategies involved. For instance, the synthesis of N,N-bis(4-methoxyphenyl)aniline highlights the versatility of forming triarylamine structures. nih.gov These synthetic endeavors underscore the importance of catalytic C-N bond-forming reactions in accessing complex amine derivatives.
The following table outlines a synthetic approach to a key precursor:
| Reaction | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |
| Buchwald-Hartwig Amination | 4-Methoxyphenyl halide | 4-Methoxyaniline | Palladium catalyst, Base | Bis(4-methoxyphenyl)amine |
By combining the synthesis of the precursor diarylamine with a subsequent controlled oxidation or by following a reduction pathway from the corresponding aminoxyl, the target compound, this compound, can be effectively prepared. The choice of synthetic route would depend on the availability of starting materials and the desired reaction efficiency and selectivity.
Chemical Reactivity and Reaction Mechanisms of N,n Bis 4 Methoxyphenyl Hydroxylamine
Oxidation-Reduction Chemistry
The redox chemistry of hydroxylamines is a cornerstone of their reactivity, involving the nitrogen atom in various oxidation states. These compounds can be oxidized under milder conditions than their corresponding amines, leading to a range of products. chimia.ch
Autoreduction Processes and Mechanisms
While the term "autoreduction" is not standard, it can be conceptualized in the context of disproportionation or internal redox reactions where the hydroxylamine (B1172632) molecule simultaneously acts as both an oxidizing and reducing agent. In many hydroxylamine systems, stability is limited, and they can decompose. britannica.com For alkyl-substituted hydroxylamines bearing an α-hydrogen, a common decomposition pathway is a disproportionation reaction that yields a nitrone and the corresponding amine. thieme-connect.de In the case of N,N-diarylhydroxylamines like N,N-bis(4-methoxyphenyl)hydroxylamine, which lack α-hydrogens, such pathways are blocked. Instead, redox transformations often proceed via intermolecular pathways, particularly under the influence of catalysts or acidic conditions, as discussed in subsequent sections.
Formation of Nitroxyl (B88944) Radicals and Other Oxidized Species
A primary and extensively studied reaction of N,N-disubstituted hydroxylamines is their one-electron oxidation to form stable or persistent nitroxyl radicals (also known as nitroxides). chimia.chthieme-connect.de This transformation is a key step in many of their applications, such as in catalysis and polymerization inhibition. researchgate.net
The oxidation of a hydroxylamine like this compound involves the removal of the hydrogen atom from the hydroxyl group, generating the corresponding N,N-bis(4-methoxyphenyl)aminoxyl radical.
Reaction Scheme: Oxidation to Nitroxyl Radical (Ar)₂N-OH → (Ar)₂N-O• + H⁺ + e⁻ (where Ar = 4-methoxyphenyl)
This oxidation can be achieved using a variety of mild oxidizing agents. chimia.ch Common reagents used for the oxidation of hydroxylamines to nitroxides include:
Lead dioxide (PbO₂) thieme-connect.de
Manganese dioxide (MnO₂) chimia.ch
Silver(I) oxide (Ag₂O)
Air or oxygen, often catalyzed by metal ions like copper(II). thieme-connect.de
The resulting diarylaminoxyl radicals are stabilized by the delocalization of the unpaired electron across the N-O bond and into the two aromatic rings. The electron-donating methoxy (B1213986) groups in the para positions further enhance this stability. These species are paramagnetic and can be readily characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. thieme-connect.de Further oxidation of the hydroxylamine can lead to the formation of nitrones if an α-hydrogen is present; however, for diarylhydroxylamines, other oxidation products may form under more vigorous conditions. chimia.ch
General Redox Transformations Involving Hydroxylamines
Hydroxylamine and its derivatives are versatile players in redox chemistry, capable of acting as both reducing and oxidizing agents. britannica.com The specific role depends on the reaction partner and the conditions. As reducing agents, hydroxylamines are used in various applications, including the synthesis of polymers and as components in photographic developers. britannica.com
In biological systems, the enzyme hydroxylamine oxidoreductase (HAO) oxidizes hydroxylamine to nitrite (B80452) as part of the nitrification cycle, a process involving metal cofactors. orientjchem.org Mechanistic studies of hydroxylamine oxidation by metal complexes, such as manganese(IV) compounds, often reveal an initial one-electron, one-proton transfer step. nih.gov
The general redox chemistry can be summarized by the various nitrogen oxidation states accessible from hydroxylamine (-1):
Oxidation: Can be oxidized to nitroxyl radicals (0), nitroso compounds (+1), and ultimately to nitrites (+3) or nitrates. orientjchem.orgnih.gov
Reduction: Can be reduced to ammonia (B1221849) (-3). orientjchem.org
The product of a one-electron oxidation is the nitroxyl radical, while a two-electron oxidation typically yields a nitrone (for species with α-hydrogens) or a nitroso compound. For N,N-diarylhydroxylamines, the formation of the aminoxyl radical is the most common and facile oxidation pathway.
Acid-Catalyzed Reactions
In the presence of strong acids, N,N-diarylhydroxylamines undergo complex transformations, most notably disproportionation reactions. These reactions involve a series of steps initiated by the protonation of the hydroxylamine.
Disproportionation Pathways and Products
Research on N,N-bis(4-tert-butylphenyl)hydroxylamine, a close structural analog of this compound, provides significant insight into these acid-catalyzed reactions. researchgate.net When treated with strong acids, this compound undergoes disproportionation, yielding two primary products: the corresponding diarylamine and a complex phenoxazine (B87303) derivative. researchgate.net
By analogy, the acid-catalyzed disproportionation of this compound is expected to produce bis(4-methoxyphenyl)amine and a substituted phenoxazine.
Table 1: Products of Acid-Catalyzed Disproportionation of a Diarylhydroxylamine Analog Based on the reaction of N,N-bis(4-tert-butylphenyl)hydroxylamine. researchgate.net
| Reactant | Product 1 | Yield | Product 2 | Yield |
| N,N-bis(4-tert-butylphenyl)hydroxylamine | bis(4-tert-butylphenyl)amine | Not specified | 10-[5-tert-butyl-2-(4-tert-butylphenylamino)phenyl]-3,7-di-tert-butylphenoxazine | 11% |
This reaction highlights a complex rearrangement and condensation process where some hydroxylamine molecules are reduced to the amine, while others are oxidized and incorporated into a more complex, fused heterocyclic structure. researchgate.net
Mechanistic Insights into Acid-Mediated Transformations
The mechanism for the acid-catalyzed disproportionation of diarylhydroxylamines is proposed to proceed through several key steps, initiated by protonation of the hydroxylamine oxygen. researchgate.net
Protonation: The hydroxylamine is protonated by the acid to form a diaryloxonium ion, (Ar)₂N⁺OH₂.
Water Elimination: The protonated intermediate eliminates a molecule of water to generate a highly reactive diarylnitrenium ion, (Ar)₂N⁺. This cation is a key intermediate in the reaction cascade.
Nitrenium Ion Reactions: The diarylnitrenium ion can then follow multiple pathways:
Reduction: It can be reduced by a molecule of the starting hydroxylamine to form a diarylaminyl radical, (Ar)₂N•, and a radical cation of the hydroxylamine, [(Ar)₂NOH]•⁺. The diarylaminyl radical can then abstract a hydrogen atom to form the final diarylamine product, (Ar)₂NH.
Electrophilic Aromatic Substitution: The nitrenium ion is a powerful electrophile and can attack the electron-rich aromatic ring of another species in the reaction mixture (such as another hydroxylamine molecule or a diarylamine molecule). This leads to C-N bond formation.
Rearrangement and Cyclization: A series of subsequent electrophilic substitution, rearrangement, and oxidation steps leads to the formation of the complex phenoxazine derivative. researchgate.net
This mechanism illustrates a classic disproportionation where the hydroxylamine serves as the source for both reduced (diarylamine) and oxidized/rearranged (phenoxazine) products, driven by the formation of the high-energy nitrenium ion intermediate in an acidic medium. researchgate.net
Nucleophilic and Electrophilic Reactivity
The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. This characteristic allows it to participate in reactions where a new carbon-nitrogen (C-N) bond is formed by attacking an electrophilic carbon center. This reactivity is fundamental to a class of transformations known as electrophilic amination, where, in a reversal of typical polarity, a carbon-based nucleophile attacks an electrophilic nitrogen source. wikipedia.org However, in the context of this compound acting as a nucleophile, it is the hydroxylamine itself that initiates the bond formation with a carbon electrophile.
This nucleophilic character is exploited in several synthetic methodologies. For instance, in reactions analogous to the well-established N-alkylation of amines, this compound can react with alkyl halides or other alkylating agents. In this process, the nitrogen atom attacks the electrophilic carbon of the alkylating agent, displacing a leaving group and forming a quaternary hydroxylammonium salt.
Another significant application of hydroxylamines as nucleophiles is in transition-metal-catalyzed cross-coupling reactions. While the Buchwald-Hartwig amination typically involves the coupling of an amine with an aryl halide, related systems can utilize hydroxylamine derivatives. tcichemicals.com Furthermore, processes like the Mitsunobu reaction can employ hydroxylamines as the nucleophilic component to convert alcohols into N,O-disubstituted hydroxylamines. tcichemicals.com
The table below illustrates the general role of a disubstituted hydroxylamine as a nucleophile in C-N bond formation with various carbon electrophiles.
| Reaction Type | Carbon Electrophile | General Product Structure |
| N-Alkylation | Alkyl Halide (R-X) | R-N+(OH)(Ar)2 X- (Hydroxylammonium salt) |
| Mitsunobu Reaction | Alcohol (R-OH) | R-N(O-PG)(Ar)2 (O-Protected hydroxylamine) |
| Conjugate Addition | α,β-Unsaturated Carbonyl | (Ar)2N(OH)-C-C-C=O |
Note: Ar represents the 4-methoxyphenyl (B3050149) group. PG represents a protecting group.
This compound readily reacts with activated acyl groups, such as those found in acyl chlorides and acid anhydrides, through a nucleophilic acyl substitution mechanism. The nucleophilic nitrogen atom of the hydroxylamine attacks the electrophilic carbonyl carbon of the acylating agent. This addition is followed by the elimination of a leaving group (e.g., chloride or carboxylate), resulting in the formation of an N,N-bis(4-methoxyphenyl)-O-acylhydroxylamine.
This reaction is a common method for the preparation of O-acyl hydroxylamine derivatives. These products are of synthetic interest as they are stable and can function as effective electrophilic aminating reagents themselves, particularly in copper-catalyzed reactions for forming C-N bonds. wiley-vch.de The acylation effectively "activates" the hydroxylamine for subsequent transformations.
The general mechanism proceeds as follows:
Nucleophilic Attack: The nitrogen atom of this compound attacks the carbonyl carbon of the activated acyl compound.
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., Cl⁻).
Deprotonation: A base removes the proton from the nitrogen atom to yield the final O-acyl product.
The following table provides examples of reactions between this compound and various activated acyl groups.
| Activated Acyl Group | Reagent Example | Product Name |
| Acyl Chloride | Acetyl chloride | O-acetyl-N,N-bis(4-methoxyphenyl)hydroxylamine |
| Acid Anhydride | Acetic anhydride | O-acetyl-N,N-bis(4-methoxyphenyl)hydroxylamine |
| Acyl Azide | Benzoyl azide | O-benzoyl-N,N-bis(4-methoxyphenyl)hydroxylamine |
Radical Chemistry and Transformations
One of the most significant aspects of the chemistry of this compound is its role as a precursor to a stable nitrogen-centered radical. The hydrogen atom of the hydroxyl group can be abstracted through a one-electron oxidation process to generate the corresponding aminoxyl radical (also known as a nitroxyl radical). researchgate.net
(Ar)₂N-OH - [Ox] → (Ar)₂N-O• + H⁺ + e⁻ (where Ar = 4-methoxyphenyl)
The generation of this radical can be achieved using a variety of chemical oxidizing agents. The choice of oxidant depends on the desired reaction conditions and substrate compatibility. Common methods for oxidizing diarylhydroxylamines to their corresponding aminoxyl radicals include the use of metal oxides or salts. For instance, the oxidation of the related N,N-bis(4-tert-butylphenyl)hydroxylamine to its aminoxyl radical has been successfully performed with silver oxide. researchgate.net Other systems, such as hydrogen peroxide in the presence of a tungstate (B81510) catalyst (Na₂WO₄), have also been employed for the oxidation of diarylamines, a process that proceeds through a hydroxylamine intermediate. researchgate.net
The behavior of the resulting N,N-bis(4-methoxyphenyl)aminoxyl radical is characterized by its notable stability. This persistence is a key feature of diarylaminoxyls and is attributed to two main factors:
Resonance Delocalization: The unpaired electron is extensively delocalized across the N-O bond and into the π-systems of the two 4-methoxyphenyl rings. This delocalization significantly lowers the energy of the radical.
Steric Hindrance: The two bulky aryl groups sterically shield the radical center, preventing dimerization and other decomposition pathways that are common for less substituted nitroxyl radicals. u-tokyo.ac.jp
These stable nitrogen-centered radicals can participate in various chemical transformations, often acting as catalysts or mediators in oxidation reactions. nih.gov
The key radical intermediate formed from this compound is the N,N-bis(4-methoxyphenyl)nitroxyl radical, also referred to as bis(4-methoxyphenyl)aminoxyl. sigmaaldrich.com This species is a persistent radical, meaning it has a long lifetime and can be isolated and characterized. Its stability allows it to serve as a crucial intermediate in various reaction mechanisms.
The formation of the nitroxyl radical is a straightforward oxidation of the parent hydroxylamine. researchgate.net This transformation is a cornerstone of its radical chemistry. In some cases, the hydroxylamine can undergo disproportionation, particularly in the presence of catalysts like Cu⁺ or Ag⁺ ions, yielding both the corresponding diarylamine and the diarylnitroxyl radical. researchgate.net An analogous N,N-bis(4-tert-butylphenyl)hydroxylamine was also observed to undergo acid-catalyzed disproportionation. researchgate.net
Once formed, the N,N-bis(4-methoxyphenyl)nitroxyl radical can act as a hydrogen atom abstractor or as an oxidant in catalytic cycles. For example, nitroxyl radicals like TEMPO are widely used as catalysts for the oxidation of alcohols to aldehydes or ketones. In these cycles, the nitroxyl radical is first oxidized to a more potent oxoammonium cation, which then oxidizes the alcohol. The resulting hydroxylamine is subsequently re-oxidized back to the nitroxyl radical to continue the cycle. mdpi.com The N,N-bis(4-methoxyphenyl)nitroxyl radical can participate in similar catalytic processes.
The table below summarizes common methods for the generation of diarylnitroxyl radicals from their corresponding hydroxylamine precursors, which are applicable to this compound.
| Oxidizing Agent/System | Description | Reference Example |
| Silver(I) oxide (Ag₂O) | A mild, heterogeneous oxidant effective for preparing diarylnitroxyls from hydroxylamines. | Oxidation of bis(4-tert-butylphenyl)hydroxylamine. researchgate.net |
| Lead(IV) oxide (PbO₂) | A strong, heterogeneous oxidant used for generating various free radicals. | General oxidant for N-hydroxy compounds. |
| Potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) | A common one-electron oxidant used in aqueous or biphasic systems to generate nitroxyl radicals from hydroxylamines. researchgate.net | Used for the re-oxidation of hydroxylamines to nitroxyl radicals for imaging. researchgate.net |
| Catalytic Metal Ions (e.g., Cu⁺, Ag⁺) | These ions can catalyze the disproportionation of the hydroxylamine into the corresponding amine and nitroxyl radical. | Disproportionation of bis(4-tert-butylphenyl)hydroxylamine. researchgate.net |
Applications in Advanced Organic Synthesis and Chemical Transformations
Role as a Synthetic Intermediate
As a synthetic intermediate, N,N-bis(4-methoxyphenyl)hydroxylamine serves as a stable precursor to more reactive species that are crucial for constructing complex molecular frameworks.
One of the most significant applications of N,N-disubstituted hydroxylamines is their role as direct precursors to nitrones through oxidation. arkat-usa.orgchimia.ch This transformation is a key step as it converts the hydroxylamine (B1172632) into a nitrone, which is a valuable 1,3-dipole used extensively in cycloaddition reactions. chimia.ch The oxidation of this compound would yield the corresponding nitrone, which can then participate in reactions to form heterocyclic systems. This direct oxidation is one of the most straightforward methods to access these important synthetic intermediates. chimia.ch
Various oxidizing agents can be employed for the conversion of N,N-disubstituted hydroxylamines to nitrones, often under mild conditions, which is particularly useful for preparing labile nitrones. arkat-usa.org
Table 1: General Oxidizing Systems for N,N-Disubstituted Hydroxylamine to Nitrone Conversion
| Oxidizing Agent/System | Typical Conditions | Reference |
|---|---|---|
| Yellow Mercuric Oxide (HgO) | Mild conditions | arkat-usa.org |
| N-t-butylbenzenesulfinimidoyl chloride / DBU | Methylene chloride, -78 °C | arkat-usa.org |
| Oxone | Biphasic basic medium | organic-chemistry.org |
This table presents general methods applicable to the oxidation of N,N-disubstituted hydroxylamines.
Nitrones, readily synthesized from hydroxylamine precursors like this compound, are powerful intermediates for the assembly of complex molecular architectures, particularly those containing nitrogen and oxygen atoms. rsc.org The most prominent application of nitrones in this context is their participation in [3+2] cycloaddition reactions with alkenes to generate isoxazolidine (B1194047) rings. chimia.chrsc.org
This cycloaddition is a powerful method for functionalizing C-C double bonds by forming both a C-C and a C-O bond simultaneously. rsc.org The resulting isoxazolidine heterocycle is a stable intermediate that can be carried through multiple synthetic steps or can be readily cleaved at the N-O bond to reveal other functional groups, such as γ-amino alcohols. rsc.org This strategy has been successfully applied in the total synthesis of numerous natural products. rsc.org The use of this compound as the ultimate source of the nitrone allows for the introduction of the bis(4-methoxyphenyl)amino moiety or derivatives thereof into the final complex molecule.
Table 2: General Synthetic Pathway from Hydroxylamine to Complex Heterocycles
| Step | Reactant | Intermediate/Product | Transformation Type | Reference |
|---|---|---|---|---|
| 1 | N,N-disubstituted hydroxylamine | Nitrone | Oxidation | chimia.ch |
| 2 | Nitrone + Alkene | Isoxazolidine | [3+2] Cycloaddition | rsc.org |
Reagent in Catalytic Cycles and Transformations
Beyond its role as a precursor, this compound and its derivatives can act directly as reagents in catalytic processes, particularly in reactions designed to form carbon-nitrogen bonds.
In a strategic reversal of the typical nucleophilic character of amines (a concept known as "umpolung"), hydroxylamine derivatives can be utilized as electrophilic aminating agents. nih.gov The nitrogen atom in this compound becomes electrophilic when the hydroxyl group is converted into a good leaving group. This is typically achieved by acylation or sulfonylation of the oxygen atom. wiley-vch.de
These activated O-acyl or O-sulfonyl hydroxylamines function as effective sources of an electrophilic dialkylamino group. wiley-vch.denih.gov They have become central to the development of powerful C-N bond-forming processes, reacting with a wide range of carbon nucleophiles. nih.gov This approach avoids the often harsh conditions required for other amination methods and provides a valuable alternative for synthesizing amines. nih.gov
The use of activated hydroxylamines as electrophilic nitrogen sources is a significant contribution to the field of C-N bond formation. wiley-vch.de These reagents can be used in both catalyzed and uncatalyzed reactions to create new C-N bonds with various carbon-based nucleophiles. wiley-vch.de
In transition-metal-catalyzed reactions, metals such as copper or palladium facilitate the coupling between the electrophilic nitrogen source and the carbon nucleophile. nih.govwiley-vch.de This methodology has been successfully applied to the amination of organometallic reagents, such as diorganozinc and Grignard reagents, to produce tertiary and secondary amines in good yields. wiley-vch.deorganic-chemistry.org The reaction of an activated this compound with a suitable carbon nucleophile provides a direct route to installing the bis(4-methoxyphenyl)amino group, leading to the synthesis of complex tertiary amines. wiley-vch.de
Table 3: Examples of C-N Bond Forming Reactions with Electrophilic Hydroxylamine Derivatives
| Nucleophile | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Grignard Reagents | Copper-catalyzed | Tertiary Amines | wiley-vch.de |
| Diorganozinc Reagents | Copper-catalyzed | Tertiary and Secondary Amines | wiley-vch.deorganic-chemistry.org |
| Arynes | Copper-catalyzed | Aryl Amines | wiley-vch.de |
Functional Group Interconversions and Derivatization
This compound can undergo several transformations that interconvert its functional group or lead to various derivatives.
The most notable functional group interconversion is its oxidation to a nitrone, as detailed previously, which transforms the hydroxylamine into a 1,3-dipolar species. chimia.ch This represents a change in both the structure and the synthetic utility of the molecule.
Derivatization reactions can be targeted at several sites on the molecule:
O-Functionalization: The hydroxyl group can be readily acylated or sulfonylated. This not only serves as a method of derivatization but also activates the molecule to act as an electrophilic aminating reagent. wiley-vch.de O-alkylation is also a possible transformation to yield N,N,O-trisubstituted hydroxylamines. wikipedia.org
N-Functionalization: While the nitrogen is already disubstituted, its lone pair of electrons allows it to participate in reactions, such as coordination to metal centers in catalytic processes.
Aromatic Ring Functionalization: The electron-rich p-methoxyphenyl rings are susceptible to electrophilic aromatic substitution, allowing for the introduction of other functional groups onto the aromatic core. The regioselectivity of such reactions would be directed by the existing methoxy (B1213986) and amino substituents.
Rearrangement/Disproportionation: Under strongly acidic conditions, related N,N-diarylhydroxylamines have been shown to undergo complex disproportionation and rearrangement reactions, leading to the formation of new heterocyclic structures like phenoxazines. researchgate.net This indicates that this compound could be a precursor to more complex, fused aromatic systems under specific conditions.
Conversion to Amidoximes and Related Nitrogenous Compounds
The synthesis of N-substituted amidoximes typically involves the reaction of a primary or secondary amide with a dehydrating agent, followed by treatment with hydroxylamine hydrochloride. nih.govresearchgate.net Alternative routes include the addition of hydroxylamine to nitriles, thioamides, or imidoyl chlorides. nih.govnih.gov These established methods require a source of the hydroxylamine moiety (–NHOH) to react with a carbonyl or nitrile derivative.
This compound, being a tertiary hydroxylamine, does not possess the necessary reactive N-H bond to participate in these synthetic pathways as a reactant to form an amidoxime (B1450833). The literature does not support the conversion of a pre-existing N,N-disubstituted hydroxylamine into an amidoxime structure.
Amide Formation from Aldehydes
The direct synthesis of amides from aldehydes is a well-established area of organic chemistry, with numerous methodologies. A common pathway involves the initial reaction of an aldehyde with hydroxylamine hydrochloride to form an aldoxime intermediate. This aldoxime can then undergo a Beckmann rearrangement or other catalytic transformations to yield the corresponding amide. scirp.org Other methods include the oxidative amidation of aldehydes with an amine source, often requiring specific catalysts. nih.gov
A literature search did not yield any procedures where an N,N-disubstituted hydroxylamine, such as this compound, is used as a direct reagent for the conversion of an aldehyde to an amide. The reactivity of this class of compounds does not align with the mechanistic pathways described for amide formation from aldehydes.
Due to the absence of scientifically validated research for these specific applications, it is not possible to provide a detailed, informative, and accurate article on this subject. The generation of content would amount to speculation rather than a report of established chemical findings.
Advanced Spectroscopic and Structural Characterization Methodologies
Mass Spectrometry (MS) Techniques
Mass spectrometry is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule with high precision, which in turn confirms its molecular formula. mdpi.com For N,N-bis(4-methoxyphenyl)hydroxylamine (C₁₄H₁₅NO₃), the calculated monoisotopic mass is 245.1052 g/mol . An experimental HRMS measurement yielding a mass value extremely close to this theoretical value provides strong evidence for the elemental composition C₁₄H₁₅NO₃, distinguishing it from other potential compounds with the same nominal mass. mdpi.com The mass spectrum also reveals the molecular ion peak [M]⁺, which is consistent with the compound's molecular weight. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is particularly useful for analyzing complex mixtures, such as those obtained during chemical synthesis. researchgate.net In the context of producing this compound, a sample of the crude reaction mixture can be injected into the GC-MS instrument. The gas chromatograph separates the different components of the mixture based on their volatility and interaction with the stationary phase. researchgate.net As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that specific compound. This allows for the identification of the main product, unreacted starting materials, and any side products formed during the reaction, providing a comprehensive overview of the reaction's outcome. researchgate.net
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. mdpi.com
The IR spectrum of this compound is expected to display several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. mdpi.com Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy (B1213986) groups would be observed just below 3000 cm⁻¹. americanpharmaceuticalreview.com The presence of the aromatic rings is confirmed by C=C stretching vibrations in the 1500-1600 cm⁻¹ region. A strong band around 1250 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of the aryl ether (methoxy) group. The N-O stretching vibration of the hydroxylamine (B1172632) moiety is also a key diagnostic peak. cdnsciencepub.comresearchgate.net
Raman spectroscopy provides complementary information. While O-H and other polar group vibrations are often weak in Raman spectra, the aromatic ring vibrations are typically strong, making it a useful tool for confirming the presence of the p-methoxyphenyl substituents. americanpharmaceuticalreview.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) |
| O-H Stretch | IR | 3200-3600 (broad) |
| Aromatic C-H Stretch | IR, Raman | 3000-3100 |
| Aliphatic C-H Stretch | IR, Raman | 2850-3000 |
| Aromatic C=C Stretch | IR, Raman | 1500-1600 |
| Asymmetric C-O-C Stretch | IR | ~1250 (strong) |
| N-O Stretch | IR | ~1000-1100 |
X-ray Diffraction Crystallography
X-ray diffraction crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide invaluable information on the molecular geometry, conformation, and packing of this compound in the solid state. However, to date, single-crystal X-ray diffraction studies for this specific compound have not been published in the accessible scientific literature.
Determination of Solid-State Molecular Structure
Without experimental crystallographic data, a definitive determination of the solid-state molecular structure of this compound is not possible. Such an analysis would typically detail specific bond lengths, bond angles, and torsion angles, revealing the precise conformation adopted by the molecule in its crystal lattice. This would include the orientation of the two 4-methoxyphenyl (B3050149) groups relative to each other and the geometry around the central nitrogen and oxygen atoms of the hydroxylamine moiety.
Analysis of Intermolecular Interactions
Similarly, an analysis of the intermolecular interactions requires detailed crystallographic information. This subsection would normally describe the non-covalent forces, such as hydrogen bonds (potentially involving the hydroxyl group), van der Waals forces, and possible π-π stacking interactions between the aromatic rings, which govern how individual molecules of this compound pack together to form a crystal. The absence of a determined crystal structure precludes any such detailed and accurate analysis.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This results in the prediction of the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles.
Conformational analysis would involve exploring the different spatial arrangements of the atoms in N,N-bis(4-methoxyphenyl)hydroxylamine that can be interconverted by rotation about single bonds. For this molecule, key areas of conformational flexibility would include the rotation of the two 4-methoxyphenyl (B3050149) groups around the nitrogen-carbon bonds and the orientation of the hydroxyl group. Such an analysis would identify the lowest energy conformers, which are the most likely to be observed experimentally.
Prediction of Vibrational Frequencies
Following geometry optimization, computational methods can be used to predict the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The predicted vibrational spectrum (often corresponding to infrared and Raman spectroscopy) can be compared with experimental spectra to help confirm the structure of the synthesized compound. Each calculated frequency is associated with a specific normal mode of vibration, allowing for a detailed assignment of spectral peaks.
Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO)
Theoretical methods can also predict various spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to calculate NMR (Nuclear Magnetic Resonance) chemical shifts. These calculations provide theoretical predictions for the 1H and 13C NMR spectra. By comparing the calculated chemical shifts with experimental data, it is possible to assign the signals in the experimental spectrum to specific atoms within the molecule, which is a crucial step in structure elucidation.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling can be employed to study the reaction mechanisms involving a particular molecule. This involves mapping the potential energy surface for a chemical reaction, locating transition states, and calculating activation energies. For this compound, this could involve studying its formation, decomposition, or its reactions with other species, such as its role as an antioxidant or in other chemical transformations. These studies provide valuable insights into the reactivity of the molecule and the step-by-step process of how it transforms from reactants to products.
Electronic Structure and Reactivity Predictions
Analysis of the electronic structure of a molecule provides fundamental information about its properties and reactivity. This includes the distribution of electrons, the energies and shapes of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. From these, various reactivity descriptors can be calculated, which help in predicting how the molecule will interact with other chemical species. For instance, the locations of the HOMO and LUMO can suggest sites for electrophilic and nucleophilic attack, respectively.
Should computational studies on this compound become available in the future, they would provide a detailed understanding of its structural, spectroscopic, and reactive properties from a theoretical perspective.
Future Research Directions and Perspectives
Emerging Synthetic Strategies
The development of more efficient, sustainable, and versatile synthetic routes to N,N-bis(4-methoxyphenyl)hydroxylamine and its derivatives is a primary area for future research. While classical methods for the synthesis of diarylhydroxylamines exist, emerging strategies could offer significant advantages in terms of yield, purity, and environmental impact.
Future investigations could focus on:
Catalytic C-N and N-O Bond Formation: Exploring novel transition-metal-catalyzed cross-coupling reactions could provide more direct and atom-economical pathways to the core structure. The use of earth-abundant metals as catalysts would be a particularly noteworthy advancement.
Flow Chemistry Synthesis: The application of continuous flow technologies could enable safer, more scalable, and highly controlled production of this compound. This approach can be particularly beneficial for optimizing reaction parameters and minimizing the formation of byproducts.
Biocatalytic Routes: The use of enzymes to catalyze the formation of the hydroxylamine (B1172632) functionality or its precursors could offer a highly selective and environmentally benign synthetic alternative.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Catalytic Methods | Higher efficiency, atom economy, milder reaction conditions. | Development of novel catalysts (e.g., based on copper, iron), optimization of reaction scope. |
| Flow Chemistry | Enhanced safety, scalability, precise process control. | Design of microreactor systems, optimization of flow parameters. |
| Biocatalysis | High selectivity, green chemistry principles, mild conditions. | Enzyme screening and engineering, development of whole-cell biocatalysts. |
Exploration of Novel Reactivity Patterns
A thorough understanding of the chemical reactivity of this compound is crucial for its application in various chemical transformations. Future research should aim to uncover and characterize novel reactivity patterns beyond its known properties.
Key areas for exploration include:
Oxidation and Reduction Chemistry: A systematic study of its behavior under a range of oxidizing and reducing conditions could reveal its potential as a precursor to novel nitrogen-containing compounds, such as nitroxide radicals or amines with specific substitution patterns.
Rearrangement Reactions: Investigating the propensity of this compound to undergo rearrangements, such as the Bamberger or Stieglitz rearrangements, could open up new synthetic pathways to valuable aromatic amines and other fine chemicals.
Reactions with Radicals and Reactive Intermediates: Probing its interactions with various radical species and other reactive intermediates will provide insights into its potential role as a radical scavenger or a partner in radical-mediated reactions.
Advanced Computational Insights
The use of computational chemistry can provide invaluable, atom-level insights into the structure, properties, and reactivity of this compound, guiding experimental efforts and accelerating discovery.
Future computational studies could focus on:
Electronic Structure and Reactivity Descriptors: Employing density functional theory (DFT) and other high-level computational methods to calculate electronic properties, bond dissociation energies, and reactivity indices. This data can help predict its behavior in various chemical environments.
Mechanistic Investigations: Using computational modeling to elucidate the mechanisms of known and potential reactions, including transition state analysis, to understand the factors controlling reaction pathways and selectivity.
In Silico Design of Derivatives: Computationally designing novel derivatives of this compound with tailored electronic and steric properties for specific applications in catalysis or materials science.
Integration with Catalysis and Materials Science
The unique electronic and structural features of this compound suggest its potential for integration into the fields of catalysis and materials science, areas that remain largely unexplored.
Promising research directions include:
Ligand Development for Catalysis: The hydroxylamine moiety can act as a versatile coordinating group for metal centers. Future work could involve the synthesis and evaluation of metal complexes of this compound and its derivatives as catalysts for a variety of organic transformations.
Redox-Active Materials: The ability of the hydroxylamine group to undergo reversible redox processes makes it an attractive component for the development of redox-active polymers and organic electronic materials.
Surface Modification: Investigating the ability of this compound to functionalize surfaces could lead to the development of new materials with tailored properties, such as modified electrodes or functionalized nanoparticles.
Q & A
Basic: What are the common synthetic routes for N,N-bis(4-methoxyphenyl)hydroxylamine derivatives?
This compound derivatives are typically synthesized via multi-step routes involving:
- Friedel-Crafts alkylation : Reacting 4-bromoaniline with 4-iodoanisole to form intermediates like 4-bromo-N,N-bis(4-methoxyphenyl)aniline, followed by tin substitution (e.g., tributyltin chloride) and Stille coupling with diketones to build conjugated frameworks .
- Nucleophilic substitution : Halogenated intermediates (e.g., bromo or iodo derivatives) undergo tin or boron substitutions for cross-coupling reactions (e.g., Suzuki or Stille) to construct aryl-amine backbones .
- Reductive amination : Hydroxylamine derivatives are synthesized via controlled reduction of nitro precursors or oxidative coupling of amines under acidic conditions .
Basic: Which spectroscopic and analytical methods are critical for characterizing these compounds?
Key methods include:
- ¹H/¹³C NMR : To confirm substitution patterns and electronic environments. For example, 4-bromo-N,N-bis(4-methoxyphenyl)aniline shows distinct aromatic proton splitting (δ 6.8–7.3 ppm) and methoxy group signals (δ 3.8 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, crucial for intermediates like 4-methoxy-N-(4-(tributylstanyl)phenyl)aniline .
- UV-Vis and cyclic voltammetry : Assess optical bandgaps (e.g., λmax ~350–450 nm) and redox potentials (HOMO/LUMO levels), essential for optoelectronic applications .
Advanced: How do computational methods optimize this compound derivatives for perovskite solar cells (PSCs)?
Density functional theory (DFT) and time-dependent DFT (TD-DFT) predict:
- HOMO/LUMO alignment : Derivatives like CP1 (naphthalene-bridged) and CP2 (pyrene-bridged) are designed to match perovskite valence/conduction bands (e.g., HOMO ~5.3 eV for hole injection into CsFAMA perovskite) .
- Charge mobility : Marcus theory calculates reorganization energies (λ ~0.25–0.35 eV) to prioritize derivatives with high hole mobility (>10<sup>−4</sup> cm²/V·s) .
- Thermodynamic stability : Gibbs free energy and bond dissociation energy (BDE) analyses ensure thermal resilience under device operating conditions .
Advanced: How does the hydroxylamine group influence redox reactivity in these compounds?
The hydroxylamine (-NHOH) moiety enables dual redox behavior:
- Two-electron oxidation : Converts hydroxylamine to nitroxide radicals, useful in radical trapping or polymerization inhibition. Steric effects from methoxyphenyl groups modulate reaction rates .
- Reductive bromination : In analogs like N,N-bis(4-tert-butylphenyl)hydroxylamine, Br2 selectively substitutes para-hydrogens via a two-electron reduction pathway, forming stable amine products .
- pH-dependent stability : Under acidic conditions, protonation of the hydroxyl group accelerates decomposition, necessitating buffered systems (pH 6–8) for synthetic applications .
Advanced: What strategies resolve contradictions in reported synthetic yields for these derivatives?
Discrepancies in yields (e.g., 71–96% for oxalamide derivatives) arise from:
- Reagent purity : Tributyltin chloride must be anhydrous; moisture reduces coupling efficiency in Stille reactions .
- Temperature control : Friedel-Crafts reactions require strict低温 (0–5°C) to minimize side products like over-alkylated species .
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh3)4) with ligand optimization (e.g., AsPh3) enhance cross-coupling yields by reducing homocoupling .
Advanced: How are structure-property relationships leveraged for optoelectronic applications?
- Conjugated backbone engineering : Introducing fused thiophene or pyrene spacers red-shifts absorption (Δλ ~50 nm) and enhances charge delocalization, improving light-harvesting in dyes .
- Methoxy group positioning : Para-methoxy groups lower oxidation potentials (Eox ~0.5 V vs. Ag/AgCl) compared to meta-substituted analogs, favoring hole transport in HTMs .
- Crystallinity vs. solubility : Bulky bis(4-methoxyphenyl) groups suppress crystallization in thin films while maintaining solubility in chlorobenzene for spin-coating .
Advanced: What are the challenges in scaling up synthesis for research applications?
- Purification complexity : Chromatography is often required for intermediates like 4',4''-(pyridine[2,3-b]pyrazine-diyl)bis(N,N-bis(4-methoxyphenyl)-[1,1'-biphenyl]-4-amine) due to regioisomer formation .
- Toxic byproducts : Tributyltin residues from Stille couplings require rigorous removal via silica gel filtration or aqueous washes .
- Air sensitivity : Hydroxylamine intermediates are prone to oxidation; reactions must use Schlenk lines or gloveboxes under N2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
